molecular formula C₉H₁₄O₆ B1141358 2,3-O-Isopropylidene-L-gulonolactone CAS No. 94840-08-1

2,3-O-Isopropylidene-L-gulonolactone

Cat. No. B1141358
CAS RN: 94840-08-1
M. Wt: 218.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2,3-O-Isopropylidene-L-gulonolactone involves the polyaddition of L-gulonolactone-derived diols with diisocyanates, followed by deprotection of isopropylidene groups. This method yields new polyurethanes with lactone groups in the pendants and main chains, which exhibit faster hydrolysis compared to those derived from methyl β-D-glucofuranosidurono-6,3-lactone (Yamanaka & Hashimoto, 2002).

Molecular Structure Analysis

The molecular structure of 2,3-O-Isopropylidene-L-gulonolactone is characterized by the presence of isopropylidene groups that protect the lactone moiety. The structural elucidation of such compounds can be achieved through methods like X-ray crystallography, as demonstrated in the analysis of related compounds (Takagi & Jeffrey, 1978).

Chemical Reactions and Properties

2,3-O-Isopropylidene-L-gulonolactone undergoes various chemical reactions due to its functional groups. It can be involved in cycloaddition strategies for synthesizing tetracyclic skeletons, where its cis-isopropylidene acetal controls the initial intramolecular cycloaddition (Woo et al., 1999). Additionally, it reacts with diazoacetates to produce 2-deoxy derivatives in a stereoselective manner (López-Herrera et al., 1990).

Physical Properties Analysis

The physical properties of 2,3-O-Isopropylidene-L-gulonolactone, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar lactone derivatives. These properties are crucial for understanding the compound's behavior in different solvents and temperatures, which is essential for its application in synthesis processes.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the isopropylidene groups and the lactone moiety. Studies on L-gulonolactone oxidase from chicken kidney, which acts on hexonic acid lactones similar to 2,3-O-Isopropylidene-L-gulonolactone, provide insights into the enzymatic reactions and potential biochemical roles of such compounds (Kiuchi et al., 1982).

Scientific Research Applications

  • Polyurethane Synthesis : Yamanaka and Hashimoto (2002) synthesized new polyurethanes with lactone groups in the pendants and main chains using 2,3-O-isopropylidene-L-gulono-1,4-lactone. These polyurethanes exhibited quicker hydrolysis than those derived from methyl β-D-glucofuranosidurono-6,3-lactone, suggesting potential applications in materials science (Yamanaka & Hashimoto, 2002).

  • Synthesis of Oxygenated Nor-Steroid and Triterpenoid Skeletons : Woo et al. (1999) described a diene transmissive cycloaddition strategy for synthesizing tetracyclic skeletons using L-gulonolactone, leading to the creation of highly oxygenated nor-steroid and triterpenoid skeletons as chiral nonracemic compounds (Woo et al., 1999).

  • Peptide Synthesis Building Blocks : Weir and Taylor (1999) developed L-2,3-trans-3,4-cis-N-Fluorenylmethoxycarbonyl-3,4-dihydroxy-3,4-O-isopropylidineproline from D-gulonolactone, providing useful building blocks for incorporating dihydroxyproline into peptides (Weir & Taylor, 1999).

  • Synthesis of L-erythrose : Lerner (1969) demonstrated a new synthesis route for 2,3-O-isopropylidene-L-erythrofuranose and L-erythrose starting from D-gulono-1,4-lactone, highlighting the versatility of this compound in synthesizing important sugar derivatives (Lerner, 1969).

  • C-Nucleoside Synthesis : Buchanan, Moorhouse, and Wightman (1981) prepared 3-(2,3:4,5-Di-O-isopropylidene-D-gulo-pentahydroxypentyl)pyrazole from D-gulonolactone, contributing to the synthesis of novel C-nucleosides (Buchanan, Moorhouse, & Wightman, 1981).

Future Directions

The future directions of 2,3-O-Isopropylidene-L-gulonolactone could involve its use in the synthesis of new polyurethanes . These polyurethanes, with lactone groups in the pendants and main chains, could have potential applications in various fields, including biomedicine .

properties

IUPAC Name

(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)14-6-5(4(11)3-10)13-8(12)7(6)15-9/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSBRIPVSPUGBC-VZFHVOOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(=O)OC2C(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)C(=O)O[C@@H]2[C@H](CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-O-Isopropylidene-L-gulonolactone

Citations

For This Compound
5
Citations
GWJ Fleet, NG Ramsden, DR Witty - Tetrahedron, 1989 - Elsevier
An eight step synthesis of deoxymannojirimycin from L-gulonolactone in 25% overall yield is reported the key step is the formation of a δ-lactam by the reduction of a 5-azidolactone. …
Number of citations: 146 www.sciencedirect.com
Y Blériot, D Gretzke, TM Krülle, TD Butters… - Carbohydrate …, 2005 - Elsevier
1,6-Dideoxygalactostatin, the mirror image of 1-deoxy-l-fuconojirimycin, was efficiently prepared from 2,3-O-isopropylidene-l-lyxonolactone in four steps and evaluated as a glycosidase …
Number of citations: 38 www.sciencedirect.com
GWJ Fleet, NG Ramsden, DR Witty - Tetrahedron letters, 1988 - Elsevier
Short syntheses of D-deoxymannojirimycin and of D-mannonolactam from L-gulonolactone are reported; identical sequences on D-gulonolactone lead to L-deoxymannojirimycin and L-…
Number of citations: 51 www.sciencedirect.com
M Moreaux, G Bonneau, A Peru… - European Journal of …, 2019 - Wiley Online Library
A diastereoselective chemoenzymatic synthetic pathway to D‐(+)‐ribono‐1,4‐lactone, a versatile chiral sugar derivative widely used for the synthesis of various natural products, has …
L Gireaud, L Chaveriat, I Stasik, A Wadouachi… - Tetrahedron, 2006 - Elsevier
Syntheses of 6-amino-6-deoxy-2,3-O-isopropylidene-d-gulono- and l-gulono-1,6-lactams 3 and 4 from corresponding glycono-1,4-lactones are described. Activation of the primary …
Number of citations: 10 www.sciencedirect.com

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